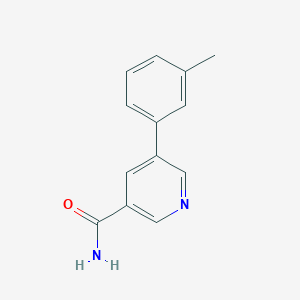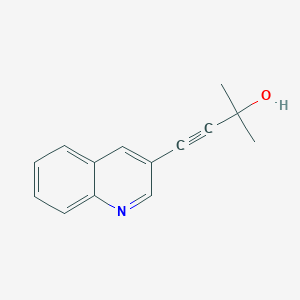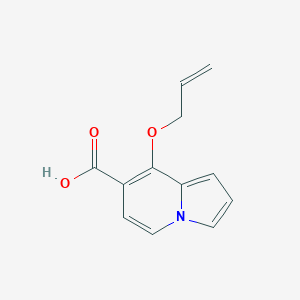
8-(Allyloxy)indolizine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Allyloxy)indolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an indolizine core with an allyloxy group at the 8th position and a carboxylic acid group at the 7th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Allyloxy)indolizine-7-carboxylic acid can be achieved through several methods:
-
Cyclocondensation Reactions: : One common method involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst. This reaction proceeds through the formation of a pyridinium intermediate, followed by aldol condensation .
-
Cycloaddition Reactions: : Another approach is the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. This method involves the formation of a high-energy mesoionic pyridine-based 1,3-dipole, which undergoes cycloaddition with alkynes to form the indolizine core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes are preferred due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
8-(Allyloxy)indolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
8-(Allyloxy)indolizine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Indolizine derivatives, including this compound, are used in the development of organic electronic materials due to their fluorescence properties.
Biological Studies: The compound is used as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 8-(Allyloxy)indolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolizine-1-carboxylates: These compounds share a similar indolizine core but differ in the position and type of substituents.
2-Aminoindolizines: These derivatives have an amino group at the 2nd position, offering different reactivity and biological properties.
Uniqueness
8-(Allyloxy)indolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group at the 8th position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other indolizine derivatives .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-prop-2-enoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h2-7H,1,8H2,(H,14,15) |
InChI Key |
BBDHJCRJTKECGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


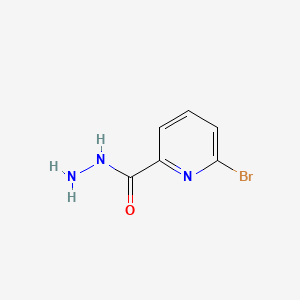

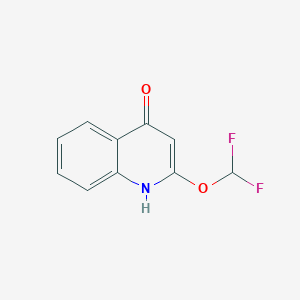
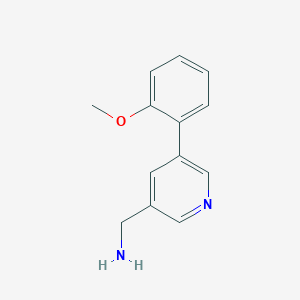
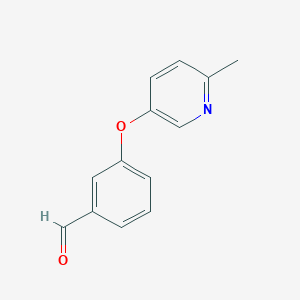
![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

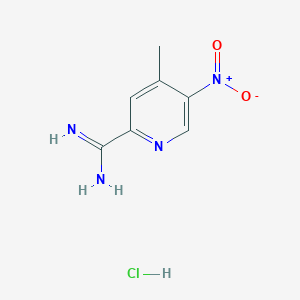

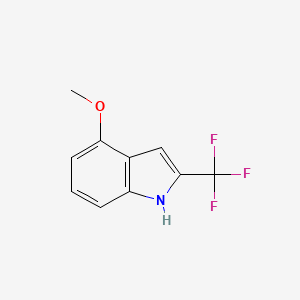
![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
